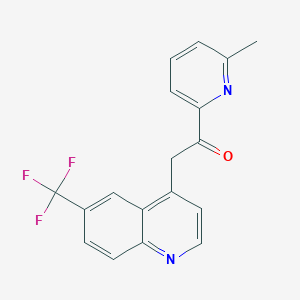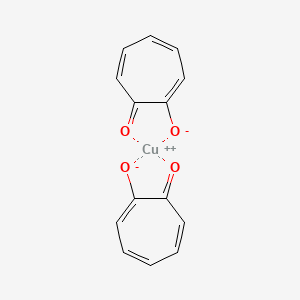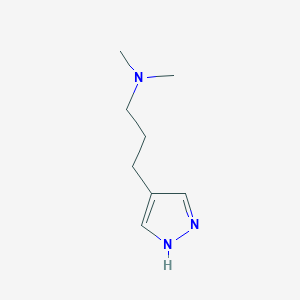
(R)-2-(1H-Pyrrol-1-yl)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1H-Pyrrol-1-yl)pentanal: is an organic compound that features a pyrrole ring attached to a pentanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1H-Pyrrol-1-yl)pentanal typically involves the reaction of pyrrole with an appropriate aldehyde under controlled conditions. One common method involves the use of a Grignard reagent, where pyrrole is reacted with a pentanal derivative in the presence of a catalyst to form the desired product.
Industrial Production Methods: Industrial production of ®-2-(1H-Pyrrol-1-yl)pentanal may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure systems, temperature control, and continuous monitoring of the reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ®-2-(1H-Pyrrol-1-yl)pentanal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in ®-2-(1H-Pyrrol-1-yl)pentanol.
Substitution: The compound can participate in substitution reactions where the pyrrole ring or the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as ®-2-(1H-Pyrrol-1-yl)pentanol.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-2-(1H-Pyrrol-1-yl)pentanal is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of ®-2-(1H-Pyrrol-1-yl)pentanal, particularly in the development of new drugs.
Industry: In the industrial sector, ®-2-(1H-Pyrrol-1-yl)pentanal is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(1H-Pyrrol-1-yl)pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-Pyrrol-1-yl)phenol
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness: ®-2-(1H-Pyrrol-1-yl)pentanal is unique due to its specific structural configuration and the presence of both a pyrrole ring and an aldehyde group
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(2R)-2-pyrrol-1-ylpentanal |
InChI |
InChI=1S/C9H13NO/c1-2-5-9(8-11)10-6-3-4-7-10/h3-4,6-9H,2,5H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
QLPIZKKHQJMPRJ-SECBINFHSA-N |
Isomerische SMILES |
CCC[C@H](C=O)N1C=CC=C1 |
Kanonische SMILES |
CCCC(C=O)N1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)
![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)



-](/img/structure/B12872964.png)





![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)

